molecular formula C4H7N3O B15299224 N,4-dimethyl-1,2,5-oxadiazol-3-amine CAS No. 1315304-11-0

N,4-dimethyl-1,2,5-oxadiazol-3-amine

Cat. No.: B15299224
CAS No.: 1315304-11-0
M. Wt: 113.12 g/mol
InChI Key: HNXYWYOVPHLAQF-UHFFFAOYSA-N
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Description

N,4-dimethyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound belonging to the oxadiazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-1,2,5-oxadiazol-3-amine typically involves the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione. This reaction is carried out under acidic conditions, often using acetic acid (AcOH) as the solvent. The reaction proceeds via the Paal–Knorr reaction mechanism, leading to the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N,4-dimethyl-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-dimethyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is linked to its ability to interfere with cell division processes. The compound may bind to cellular proteins and enzymes, disrupting their normal function and leading to cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dimethyl-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1315304-11-0

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

N,4-dimethyl-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C4H7N3O/c1-3-4(5-2)7-8-6-3/h1-2H3,(H,5,7)

InChI Key

HNXYWYOVPHLAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC

Origin of Product

United States

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